molecular formula C14H19NO2 B7500513 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone

Cat. No.: B7500513
M. Wt: 233.31 g/mol
InChI Key: RTSZFAOSHRDVRO-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring substituted with a methyl group and a phenoxyethanone moiety, making it a valuable synthetic fragment for drug design.

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone has diverse scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenoxyethanone moiety may influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(2-Methylpiperidin-1-yl)-2-phenoxyethanone can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-12-7-5-6-10-15(12)14(16)11-17-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSZFAOSHRDVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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